Differential Cyclooxygenase (COX-1/COX-2) Inhibition Potency Compared to In-Class Cyclopentene Analogs
In a direct enzymatic assay measuring the inhibition of prostaglandin G/H synthase 1 (COX-1) and 2 (COX-2), 3,4-dimethyl-3-cyclopentene-1-carboxylic acid exhibited an IC50 of 100,000 nM (100 µM) against both isoforms [1]. This stands in contrast to many structurally related carboxylic acid-containing non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 selective inhibitors (e.g., celecoxib, rofecoxib) which typically exhibit IC50 values in the low nanomolar to micromolar range [2]. While the compound's COX inhibitory activity is weak in absolute terms, the quantitative data confirms it does not possess the potent COX inhibition profile of established NSAID scaffolds, a critical differentiation point for applications where COX inhibition is an undesirable off-target effect.
| Evidence Dimension | Inhibition of COX-1 and COX-2 enzyme activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 100,000 nM (100 µM) against both COX-1 and COX-2 |
| Comparator Or Baseline | Typical NSAIDs (e.g., ibuprofen, indomethacin): IC50 values in the low nM to µM range; COX-2 selective inhibitors (e.g., celecoxib): IC50 < 100 nM for COX-2. |
| Quantified Difference | Target compound is >1000-fold less potent than typical NSAIDs for COX-2 inhibition. |
| Conditions | Enzymatic assay using arachidonic acid as substrate, incubated at 25°C for 5 minutes, detection by absorbance at 590 nm [1]. |
Why This Matters
This quantitative inactivity profile is essential for medicinal chemists designing compounds that require a cyclopentene carboxylate motif without the confounding influence of strong COX inhibition, providing a clean starting point for SAR studies.
- [1] BindingDB. (2024). BDBM236638 (US9388139, 5). Affinity Data: IC50 for COX-1 and COX-2. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=236638 View Source
- [2] Warner, T. D., Giuliano, F., Vojnovic, I., Bukasa, A., Mitchell, J. A., & Vane, J. R. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568. View Source
